molecular formula C14H23N5O3S2 B6575674 ethyl 4-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate CAS No. 1105227-44-8

ethyl 4-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate

Cat. No.: B6575674
CAS No.: 1105227-44-8
M. Wt: 373.5 g/mol
InChI Key: DUVBHEVGMJEJQX-UHFFFAOYSA-N
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Description

Ethyl 4-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H23N5O3S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.12423196 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate (CAS Number: 1105227-44-8) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H23N5O3S2C_{14}H_{23}N_{5}O_{3}S_{2} with a molecular weight of 373.5 g/mol. Its structure features a piperazine core linked to a thiadiazole moiety, which is known for its biological significance.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives. This compound has shown significant activity against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Research indicates that this compound exhibits potent antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

2. Antioxidant Activity

The compound demonstrates notable antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. This activity is attributed to the presence of the thiadiazole ring, which can scavenge free radicals effectively .

3. Anti-inflammatory Effects

Inflammation-related disorders can potentially be managed by this compound due to its anti-inflammatory properties. Studies suggest that it inhibits pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .

4. Anticonvulsant Properties

The anticonvulsant activity of thiadiazole derivatives has been well-documented. This compound may act by modulating neurotransmitter systems and stabilizing neuronal membranes .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of thiadiazole demonstrated that those with piperazine substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The docking studies supported these findings by showing favorable interactions with bacterial enzymes .

Case Study 2: Antioxidant Activity Evaluation

In vitro assays were performed to evaluate the antioxidant potential of the compound using DPPH and ABTS radical scavenging methods. The results indicated a significant reduction in radical concentrations, suggesting strong antioxidant properties .

Summary Table of Biological Activities

Activity TypeMechanism/EffectsReferences
AntimicrobialInhibition of bacterial growth; affects cell wall synthesis
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryInhibition of cytokines; reduced inflammation
AnticonvulsantModulation of neurotransmitter systems

Properties

IUPAC Name

ethyl 4-[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3S2/c1-4-22-14(21)19-7-5-18(6-8-19)12-16-17-13(24-12)23-9-11(20)15-10(2)3/h10H,4-9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVBHEVGMJEJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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